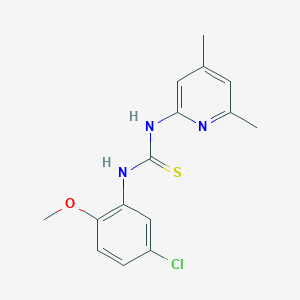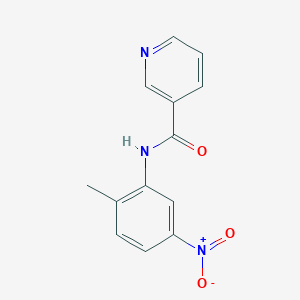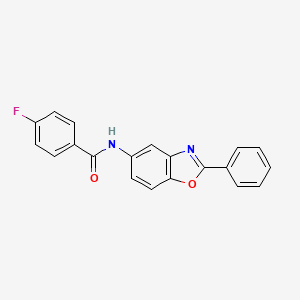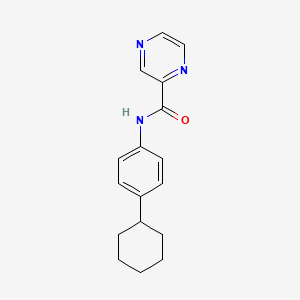![molecular formula C20H21NO4 B5800369 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline](/img/structure/B5800369.png)
1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline, also known as TAI, is a chemical compound that has been widely studied for its potential therapeutic applications. TAI is a member of the indole family of compounds, which are known for their diverse biological activities. In
Scientific Research Applications
1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline has been studied for its potential therapeutic applications in a variety of areas, including cancer, neuroprotection, and inflammation. In cancer research, 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline has also been found to have neuroprotective effects, which may make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory conditions such as rheumatoid arthritis.
Mechanism of Action
The exact mechanism of action of 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer, neuroprotective, and anti-inflammatory effects, 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline has also been shown to have antioxidant properties. 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline has been found to increase the activity of the antioxidant enzymes superoxide dismutase (SOD) and catalase, which help to protect cells from oxidative damage. 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline has also been shown to increase the levels of the neurotransmitters dopamine and serotonin in the brain, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline has been shown to have a low toxicity profile, which makes it a safer alternative to some other compounds that are used in research. One limitation of using 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Future Directions
There are several future directions for research on 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline. One area of interest is the development of 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline analogs that may have improved therapeutic properties. Another area of interest is the study of 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline in combination with other compounds, to determine whether it may have synergistic effects. Additionally, further research is needed to fully understand the mechanism of action of 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline, which may lead to the development of new therapeutic strategies.
Synthesis Methods
The synthesis of 1-[3-(3,4,5-trimethoxyphenyl)acryloyl]indoline involves the reaction of indoline with 3-(3,4,5-trimethoxyphenyl)acrylic acid. The reaction is typically carried out in the presence of a catalyst, such as triethylamine, and a dehydrating agent, such as thionyl chloride. The resulting product is then purified using standard chromatographic techniques.
properties
IUPAC Name |
(E)-1-(2,3-dihydroindol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-23-17-12-14(13-18(24-2)20(17)25-3)8-9-19(22)21-11-10-15-6-4-5-7-16(15)21/h4-9,12-13H,10-11H2,1-3H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWZNGFYKWEGME-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,3-dihydro-1H-indol-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-pyridinylamino)carbonothioyl]-4-biphenylcarboxamide](/img/structure/B5800286.png)
![5,5-dimethyl-3-[(3-phenyl-1H-pyrazol-5-yl)amino]-2-cyclohexen-1-one](/img/structure/B5800296.png)




![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-2-nitrobenzamide](/img/structure/B5800333.png)
![2-(4-nitrophenyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione](/img/structure/B5800341.png)
![N'-[(2-nitrobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5800351.png)

![1-(3-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5800371.png)
![3-(2-furyl)-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5800374.png)

